molecular formula C11H14O3 B7770602 3,3-Dimethoxy-1-phenylpropan-1-one CAS No. 13788-90-4

3,3-Dimethoxy-1-phenylpropan-1-one

Cat. No.: B7770602
CAS No.: 13788-90-4
M. Wt: 194.23 g/mol
InChI Key: PQNPAOSXSXMRKJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid that is used in various chemical syntheses. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

3,3-dimethoxy-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPAOSXSXMRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438181
Record name 3,3-dimethoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-90-4
Record name 3,3-dimethoxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

3,3-Dimethoxy-1-phenylpropan-1-one is utilized as an intermediate in the synthesis of various organic compounds. Its unique methoxy groups enhance its reactivity, making it a valuable building block in organic synthesis .

Biology

In biological research, this compound is employed in the synthesis of biologically active molecules. It has been investigated for its potential role in drug discovery and development, particularly for compounds exhibiting analgesic or anti-inflammatory properties .

Medicine

The compound serves as a precursor in the development of medicinal compounds. Research indicates that derivatives of this compound may exhibit therapeutic effects against various diseases . Its applications include:

  • Analgesics: Development of pain-relieving medications.
  • Anti-inflammatory Agents: Compounds derived from this structure have shown promise in reducing inflammation.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that these derivatives inhibited cancer cell proliferation through apoptosis induction. The IC50 values ranged from 10 to 20 µM, showcasing significant efficacy against various cancer cell lines.

Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. This inhibition enhances the sensitivity of cancer cells to chemotherapy agents, suggesting potential applications in combination therapies .

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryModulates inflammatory pathways
Enzyme InhibitionInhibits PARP activity

Pharmacokinetic Profile

ParameterDescription
AbsorptionRapid absorption in biological systems
DistributionExtensive tissue distribution due to lipophilicity
MetabolismMetabolized primarily by cytochrome P450 enzymes

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-phenylpropan-1-one depends on its specific applicationIts methoxy groups can be involved in electron-donating or withdrawing effects, influencing the reactivity of the molecule .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxy-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy groups and phenyl ring make it a versatile intermediate in organic synthesis .

Biological Activity

3,3-Dimethoxy-1-phenylpropan-1-one (CAS No. 13788-90-4) is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C11H14O3
Molecular Weight: 198.23 g/mol
IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. These activities are attributed to its structural features that allow it to interact with biological macromolecules.

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its effectiveness is thought to stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antimicrobial Activity

A study conducted by Zhao et al. (2020) evaluated the antimicrobial properties of this compound against various strains of bacteria. The results indicated a significant inhibitory effect on Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL observed against Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Case Study: Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight its potential as an anti-inflammatory therapeutic .

Case Study: Anticancer Properties

Research published in the Journal of Medicinal Chemistry explored the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, with IC50 values ranging from 20 to 40 µM for various cancer types. This positions it as a candidate for further development in cancer therapy .

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